Synthesis of 2,2-Diphenylethanol from Benzophenone: A Technical Guide
Synthesis of 2,2-Diphenylethanol from Benzophenone: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-diphenylethanol from benzophenone is a multi-step process that requires the addition of a carbon atom to the benzophenone skeleton. A common misconception is the direct conversion of benzophenone to 2,2-diphenylethanol in a single step; this is not a chemically feasible transformation. The direct reduction of benzophenone yields diphenylmethanol, a structurally related but distinct compound. This guide provides a comprehensive overview of a viable two-step synthetic route to 2,2-diphenylethanol from benzophenone, proceeding through a Wittig reaction followed by hydroboration-oxidation. Additionally, for comparative purposes and to address potential related interests, this guide details the more common single-step reduction of benzophenone to diphenylmethanol.
Part 1: Synthesis of 2,2-Diphenylethanol (Two-Step Pathway)
The synthesis of 2,2-diphenylethanol from benzophenone is achieved through the initial formation of 1,1-diphenylethylene, which is subsequently converted to the target alcohol.
Step 1: Wittig Reaction for the Synthesis of 1,1-Diphenylethylene
The first step involves the conversion of the carbonyl group of benzophenone into a methylene group using a Wittig reagent, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This reaction is known to produce 1,1-diphenylethylene in almost quantitative yield.[1][2] The Wittig reagent is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
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Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
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To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
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Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
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Cool the suspension to 0 °C in an ice bath.
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While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep red or orange color.
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Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.
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-
Wittig Reaction:
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In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.
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Slowly transfer the benzophenone solution to the flask containing the pre-formed Wittig reagent at 0 °C via cannula or syringe.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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-
Work-up and Purification:
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to yield pure 1,1-diphenylethylene.
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| Parameter | Value/Range | Notes |
| Yield | Almost quantitative | The reaction of benzophenone with methylenetriphenylphosphorane is highly efficient.[1][2] |
| Purity | >95% | After purification by column chromatography. |
| Reactant Ratio | Benzophenone : Ylide ≈ 1 : 1.1-1.2 | A slight excess of the ylide is typically used. |
| Solvent | Anhydrous THF | Diethyl ether can also be used. |
| Temperature | 0 °C to Room Temperature | Initial cooling is required for the ylide formation and reaction. |
| Reaction Time | 1-4 hours | Monitored by TLC for completion. |
Step 2: Hydroboration-Oxidation of 1,1-Diphenylethylene
The second step is the anti-Markovnikov hydration of 1,1-diphenylethylene to produce 2,2-diphenylethanol. This is a two-part process involving the addition of a borane reagent across the double bond, followed by oxidation. The use of a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) can improve regioselectivity for terminal alkenes.[3]
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Hydroboration:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-diphenylethylene (1.0 equivalent) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approximately 1.1 equivalents of BH₃) dropwise via syringe over 10-15 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alkene.
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-
Oxidation:
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 30-40 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. The mixture will become clear as the oxidation proceeds.
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-
Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic extracts with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure.
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The crude 2,2-diphenylethanol can be purified by column chromatography on silica gel or by recrystallization.
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| Parameter | Value/Range | Notes |
| Yield | 80-95% | Yields can vary based on the specific borane reagent and reaction conditions.[3] |
| Regioselectivity | >98% (anti-Markovnikov) | Hydroboration of terminal alkenes is highly regioselective.[4] |
| Borane Reagent | BH₃·THF, 9-BBN | 9-BBN is often used for enhanced selectivity.[3] |
| Solvent | Anhydrous THF | |
| Temperature | 0 °C to Room Temperature | Oxidation step requires careful temperature control. |
| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 1-2 hours |
Visualization of the 2,2-Diphenylethanol Synthesis Pathway
Caption: Two-step synthesis of 2,2-Diphenylethanol from Benzophenone.
Part 2: Synthesis of Diphenylmethanol (Benzhydrol) from Benzophenone
For reference and comparison, this section details the direct, single-step synthesis of diphenylmethanol from benzophenone. This is a reduction reaction, commonly achieved using sodium borohydride or through catalytic hydrogenation.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to alcohols.[5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[6]
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Reaction Setup:
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Dissolve benzophenone (e.g., 5.5 g) in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath.[7]
-
-
Reduction:
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Slowly and carefully add sodium borohydride (e.g., 1.0 g) in small portions to the cooled benzophenone solution over a period of ten minutes.[7]
-
After the addition is complete and the initial vigorous evolution of hydrogen has ceased, remove the ice bath.
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Attach a reflux condenser and heat the mixture on a steam bath for 20-30 minutes.[7]
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath and slowly add 6M hydrochloric acid (HCl) to acidify the solution (check with litmus paper).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 40-50 mL portions).[7]
-
Combine the ether layers, wash with water (50 mL), and then with brine.
-
Dry the ether layer with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent on a steam bath.[7]
-
The crude diphenylmethanol can be purified by recrystallization from hexanes.
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Method 2: Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of benzophenone with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, with selectivity and conversion rates dependent on the specific catalyst, solvent, temperature, and pressure.[8][9] Over-reduction to diphenylmethane is a potential side reaction, especially at higher temperatures.
Comparative Data for Diphenylmethanol Synthesis
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) |
| Sodium Borohydride Reduction | NaBH₄ | Methanol | 35-65 | 1.5 h | 95 | >99 |
| Catalytic Hydrogenation | 5 wt% Pd/BCNT | Isopropanol | 40 | 240 min | 96.3 (conversion) | 99.3 |
| Catalytic Hydrogenation | Raney Nickel | 2-Propanol | 50-70 | - | High | High (at <70°C) |
| Electrocatalytic Hydrogenation | Pd/C | EtOH/water + H₂SO₄ | Room Temp | - | ~30 (conversion) | >90 |
Visualization of the Diphenylmethanol Synthesis Pathway
Caption: General reaction pathway for the reduction of Benzophenone.
Experimental Workflow Visualization
The following diagram illustrates a general workflow applicable to the synthetic procedures described in this guide.
Caption: A generalized workflow for chemical synthesis experiments.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Wittig Reaction | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone [beilstein-journals.org]
- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 6. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
